molecular formula C13H17NO2 B1274852 2-(1,3-Benzodioxol-5-YL)-azepane CAS No. 383130-37-8

2-(1,3-Benzodioxol-5-YL)-azepane

Cat. No. B1274852
CAS RN: 383130-37-8
M. Wt: 219.28 g/mol
InChI Key: WYMGDSKJVNFXPB-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-YL)-azepane, also known as 2-benzodioxol-5-ylazepane, is an organic compound used in various scientific and medical research applications. It is a heterocyclic compound with a five-membered ring structure made up of two carbon atoms, one oxygen atom and two nitrogen atoms. The compound has a molecular weight of 206.24 g/mol and is colorless, odorless and insoluble in water.

Scientific Research Applications

Neuroscience Research

2-(1,3-Benzodioxol-5-YL)-azepane: has shown potential in neuroscience research due to its structural similarity to compounds that interact with the serotonin transporter . This interaction suggests it could be used as a tool to study neurological disorders and the role of serotonin in such conditions.

Pharmacology

In pharmacology, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine, which are structurally related to 2-(1,3-Benzodioxol-5-YL)-azepane , have been explored for their therapeutic effects . These compounds have been suggested to represent a novel therapeutic class, potentially useful in psychotherapy.

Biochemistry

The compound’s involvement in biochemical pathways is of interest, particularly in the synthesis of other biologically active molecules. Its role in the formation of complex organic structures is a key area of study in biochemistry .

Medicinal Chemistry

In medicinal chemistry, 2-(1,3-Benzodioxol-5-YL)-azepane and its derivatives are being investigated for their anticancer properties. They serve as templates for synthesizing new leads to treat various diseases, with a focus on understanding structure-activity relationships .

Organic Synthesis

This compound is also significant in organic synthesis, where it is used as a building block for creating more complex molecules. Its reactivity and the ability to form stable intermediates make it valuable for constructing diverse organic compounds .

Analytical Chemistry

While not directly used in analytical chemistry, derivatives of 2-(1,3-Benzodioxol-5-YL)-azepane are synthesized and characterized using various spectroscopic tools. These compounds are then evaluated for properties such as antioxidant activity, which can be quantified and analyzed .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-4-11(14-7-3-1)10-5-6-12-13(8-10)16-9-15-12/h5-6,8,11,14H,1-4,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMGDSKJVNFXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392134
Record name 2-(1,3-benzodioxol-5-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-YL)-azepane

CAS RN

383130-37-8
Record name 2-(1,3-Benzodioxol-5-yl)hexahydro-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383130-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3-benzodioxol-5-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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